Cas no 313234-46-7 ((2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide)

The compound (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide is a chromene-based derivative with potential applications in medicinal chemistry and materials science. Its structure features a conjugated imino-chromene core, which may exhibit photophysical properties suitable for optoelectronic applications. The presence of carbamoyl and phenyl substituents enhances its binding affinity, making it a candidate for biological target interactions, particularly in enzyme inhibition or receptor modulation. This compound's synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial needs. Its stability and solubility profile suggest utility in both solution-phase and solid-state studies.
(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide structure
313234-46-7 structure
商品名:(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide
CAS番号:313234-46-7
MF:C23H17N3O3
メガワット:383.399385213852
CID:6220023
PubChem ID:4269143

(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide
    • (Z)-2-((4-carbamoylphenyl)imino)-N-phenyl-2H-chromene-3-carboxamide
    • SR-01000414430
    • 313234-46-7
    • AKOS005737079
    • Oprea1_191610
    • SR-01000414430-1
    • F0803-0174
    • 2-(4-carbamoylphenyl)imino-N-phenylchromene-3-carboxamide
    • (2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
    • EU-0003039
    • インチ: 1S/C23H17N3O3/c24-21(27)15-10-12-18(13-11-15)26-23-19(14-16-6-4-5-9-20(16)29-23)22(28)25-17-7-2-1-3-8-17/h1-14H,(H2,24,27)(H,25,28)/b26-23-
    • InChIKey: ZBHHSCLKGIPUQL-RWEWTDSWSA-N
    • ほほえんだ: O1/C(/C(C(NC2C=CC=CC=2)=O)=CC2C=CC=CC1=2)=N\C1C=CC(C(N)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 383.12699141g/mol
  • どういたいしつりょう: 383.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 673
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 93.8Ų

(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0803-0174-3mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0803-0174-50mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0803-0174-2mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0803-0174-10mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0803-0174-5μmol
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
5μl
$63.0 2023-05-17
A2B Chem LLC
BA62444-1mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7
1mg
$245.00 2024-04-20
A2B Chem LLC
BA62444-25mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7
25mg
$360.00 2024-04-20
A2B Chem LLC
BA62444-100mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7
100mg
$697.00 2024-04-20
Life Chemicals
F0803-0174-5mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0803-0174-100mg
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
313234-46-7 90%+
100mg
$248.0 2023-05-17

(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide 関連文献

(2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamideに関する追加情報

Compound CAS No 313234-46-7: (2Z)-2-(4-Carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide

The compound with CAS No 313234-46-7, named (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the imino group and the carboxamide substituents introduces unique electronic and structural properties, making it a subject of interest for both academic research and potential industrial applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The chromene core is known for its ability to interact with various biological targets, such as protein kinases and enzymes involved in inflammatory pathways. The N-phenyl group and the carbamoylphenyl imino group further enhance the molecule's bioactivity by improving its solubility and binding affinity to target proteins.

One of the most notable advancements in the study of this compound involves its role in targeting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Research published in 2023 demonstrated that (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide exhibits potent inhibitory activity against COX-2, a specific isoform associated with inflammatory diseases such as arthritis and cancer. This finding underscores its potential as a lead compound for developing novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.

In addition to its pharmacological applications, this compound has also been explored for its electronic properties in materials science. The conjugated system within the chromene framework allows for efficient electron delocalization, making it a candidate for use in organic semiconductors and optoelectronic devices. Recent experiments have shown that thin films of this compound exhibit promising charge transport characteristics, which could be leveraged in the development of flexible electronics and sensors.

The synthesis of (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide involves a multi-step process that typically begins with the preparation of intermediates such as substituted chromenes and imine precursors. Researchers have optimized these steps to achieve higher yields and better purity, employing techniques like microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly streamlined the production process, making large-scale synthesis more feasible.

Another area of active research revolves around understanding the relationship between the molecular structure of this compound and its bioavailability. Computational studies using molecular docking and pharmacokinetic modeling have provided insights into how structural modifications can enhance absorption, distribution, metabolism, and excretion (ADME) properties. For instance, substituting certain groups with more lipophilic moieties has been shown to improve oral bioavailability without compromising potency.

Furthermore, this compound has been utilized as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables it to self-assemble into complex structures such as micelles and vesicles. These assemblies have potential applications in drug delivery systems, where they can encapsulate hydrophobic drugs and release them at targeted sites within the body.

In conclusion, (2Z)-2-(4-carbamoylphenyl)imino-N-phenyl-2H-chromene-3-carboxamide is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for both academic research and industrial innovation. As ongoing research continues to uncover new properties and uses for this molecule, its significance in various fields is expected to grow further.

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